1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea is a synthetic organic compound. It features a urea moiety substituted with a methoxyethyl group and a trifluoromethylphenoxy butynyl group. Compounds like this are often of interest in various fields of chemistry and pharmacology due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea typically involves multiple steps:
Formation of the but-2-yn-1-yl intermediate: This step might involve the reaction of an appropriate alkyne with a halogenated precursor under palladium-catalyzed coupling conditions.
Attachment of the trifluoromethylphenoxy group: This could be achieved through a nucleophilic substitution reaction where the phenoxy group is introduced.
Urea formation: The final step involves the reaction of the intermediate with an isocyanate or a similar reagent to form the urea moiety.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound might be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions could be used to modify the alkyne or other functional groups.
Substitution: The trifluoromethylphenoxy group could be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles like amines, thiols, or halides.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alkane or alcohol.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea could have several scientific research applications:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe to study biological pathways.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for 1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea would depend on its specific biological or chemical activity. It might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their function through binding or chemical modification.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(4-phenoxybut-2-yn-1-yl)urea: Lacks the trifluoromethyl group.
1-(2-Methoxyethyl)-3-(4-(3-chlorophenoxy)but-2-yn-1-yl)urea: Contains a chlorophenoxy group instead of trifluoromethylphenoxy.
Uniqueness
The presence of the trifluoromethyl group in 1-(2-Methoxyethyl)-3-(4-(3-(trifluoromethyl)phenoxy)but-2-yn-1-yl)urea might confer unique properties such as increased lipophilicity, metabolic stability, and potential biological activity compared to similar compounds.
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-[4-[3-(trifluoromethyl)phenoxy]but-2-ynyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17F3N2O3/c1-22-10-8-20-14(21)19-7-2-3-9-23-13-6-4-5-12(11-13)15(16,17)18/h4-6,11H,7-10H2,1H3,(H2,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWPZOIXYZKRIMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC#CCOC1=CC=CC(=C1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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